N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a synthetic heterocyclic compound featuring a triazolopyridazine core linked to a dimethoxyphenyl group via a sulfanyl acetamide bridge.
Properties
Molecular Formula |
C16H17N5O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5O3S/c1-10-18-19-14-4-5-16(20-21(10)14)25-9-15(22)17-11-6-12(23-2)8-13(7-11)24-3/h4-8H,9H2,1-3H3,(H,17,22) |
InChI Key |
HHBZZDHQSOPJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the 3,5-dimethoxyphenyl derivative, followed by the introduction of the triazolopyridazine moiety. The final step involves the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include hydrazines, alkynylcyclobutanols, and various catalysts such as Rh(III) complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide exhibit promising anticancer activities. For instance, studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study involved screening a library of compounds against multicellular spheroids to identify effective anticancer agents. The results highlighted the potential of triazole-containing compounds in targeting cancer cells effectively .
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant activity. Research on related triazole derivatives has shown that modifications at specific positions can enhance their efficacy against seizures. For instance, a study found that certain triazole derivatives displayed significant protective effects in electroshock seizure tests . This suggests that this compound may also exhibit similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. SAR studies have shown that substituents on the phenyl and triazole rings can significantly impact biological activity. For example, electron-withdrawing groups at specific positions have been associated with enhanced anticonvulsant effects .
Drug Development
The integration of the triazole moiety into drug design has opened new avenues for developing novel therapeutics. Compounds containing this scaffold have been investigated for their ability to modulate various biological pathways implicated in diseases such as cancer and neurological disorders .
- Anticancer Screening : A study conducted on a library of compounds revealed that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Seizure Models : In animal models of epilepsy, related triazole compounds demonstrated protective effects in both electroshock and chemoconvulsant tests, suggesting a potential pathway for further exploration of this compound's anticonvulsant properties .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which are carcinogenic compounds formed in processed meats. While structurally distinct from the target compound, a comparative analysis highlights key differences:
Structural Features
The dimethoxyphenyl and sulfanyl groups could enhance solubility or target specificity compared to HCAs.
Toxicity and Bioactivity
IQ and related HCAs exhibit carcinogenicity via DNA adduct formation .
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack specific data on the target compound’s synthesis, bioactivity, or direct comparators. HCAs serve only as indirect contrasts due to structural and origin differences.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A 3,5-dimethoxyphenyl group.
- A triazolo-pyridazine moiety linked via a sulfanyl group to an acetamide.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered metabolite levels.
- Receptor Modulation : The compound could bind to specific receptors, triggering signaling pathways that result in physiological responses such as anti-inflammatory or analgesic effects.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity :
A study investigating the cytotoxic effects of this compound on several cancer cell lines showed significant cell death at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. -
Antimicrobial Effects :
Research demonstrated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent. -
Anticonvulsant Properties :
In animal models, the compound was tested for anticonvulsant activity using the pentylenetetrazole (PTZ) seizure model. Results indicated a dose-dependent reduction in seizure frequency and severity compared to control groups.
Q & A
[Basic] What synthetic routes are reported for N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
Answer:
A common approach involves coupling a sulfonyl chloride intermediate with an amine-containing triazolopyridazine derivative. For example, 3-picoline or 3,5-lutidine can act as a base to facilitate the reaction, as demonstrated in analogous syntheses of triazolopyrimidine sulfonamides . Optimization of reaction yield and purity can be achieved using Design of Experiments (DOE) methodologies. DOE employs factorial designs to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions with minimal experimental runs .
Example DOE Table for Reaction Optimization:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 |
| Solvent (DMF:EtOAc) | 1:1 | 2:1 | 3:1 |
| Catalyst Loading (eq) | 1.0 | 1.5 | 2.0 |
[Advanced] How can quantum chemical calculations guide the design of novel derivatives of this compound?
Answer:
Quantum mechanical methods, such as density functional theory (DFT) , can predict electronic properties, reaction transition states, and binding affinities. For instance, reaction path searches using DFT can identify energetically favorable pathways for derivatization, while molecular docking simulations can prioritize derivatives with high target affinity. Integrating these calculations with experimental validation creates a feedback loop to refine synthetic strategies .
[Basic] Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₀N₄O₃S: 397.1285).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for patent applications .
[Advanced] What methodologies are effective in elucidating the mechanism of action of this compound in biological systems?
Answer:
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) under varying substrate concentrations.
- RNA Interference (siRNA) : Knockdown putative targets to assess phenotypic rescue.
- Chemical Proteomics : Use affinity-based probes to identify binding partners in cell lysates .
[Basic] What purification techniques yield high-purity samples of this compound for further testing?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc 70:30 → 50:50).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
- HPLC : Achieve >98% purity using a C18 column and acetonitrile/water mobile phase .
[Advanced] How can researchers address discrepancies in the compound’s bioactivity data across different cell lines?
Answer:
- Orthogonal Assays : Validate activity using unrelated methods (e.g., fluorescence-based vs. luminescence assays).
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., cell passage number, serum batch).
- Mechanistic Profiling : Compare transcriptomic responses across cell lines to isolate pathway-specific effects .
[Basic] What are the recommended storage conditions to maintain the stability of this compound?
Answer:
- Store at –20°C under inert gas (e.g., argon) to prevent oxidation.
- Use amber vials to shield from light-induced degradation.
- Conduct accelerated stability studies at elevated temperatures (40°C/75% RH) with HPLC monitoring .
[Advanced] What in silico strategies predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, bioavailability, and toxicity.
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration or plasma protein binding .
[Basic] How to design a stability study under various environmental conditions for this compound?
Answer:
Follow ICH Guidelines Q1A(R2) :
- Forced Degradation : Expose the compound to heat (80°C), humidity (75% RH), and UV light.
- Analytical Endpoints : Monitor degradation products via HPLC-UV at 254 nm .
[Advanced] What integrated computational-experimental approaches can validate the compound’s target engagement in vitro?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics after pre-screening with docking simulations.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding .
[Basic] What safety protocols are critical when handling this compound in advanced research laboratories?
Answer:
- Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, double-gloving).
- Conduct risk assessments for mutagenicity (Ames test) and acute toxicity (LD₅₀ in rodents) .
[Advanced] How can machine learning models optimize the synthesis and bioactivity of derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
